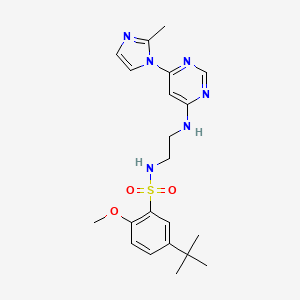

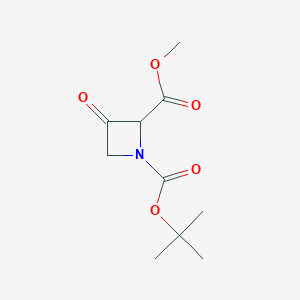

(2S,3R)-2-Cyclopropyltetrahydrofuran-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-Cyclopropyltetrahydrofuran-3-carboxylic acid is a chemical compound that has generated a lot of interest in the scientific community due to its potential applications in drug development. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their microbial inhibition properties, have been explored for their impact on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These acids, including hexanoic, octanoic, decanoic, and lauric acids, affect cell membrane integrity and intracellular pH, posing challenges in their fermentative production. Understanding these effects helps in developing metabolic engineering strategies to enhance microbial robustness for industrial applications Jarboe, L., Royce, L.A., Liu, P.-h., 2013, Frontiers in Microbiology.

Antioxidant and Antimicrobial Activity

Research on natural carboxylic acids from plants, including benzoic acid, cinnamic acid, and others, shows they possess significant antioxidant and antimicrobial properties. These activities are closely related to their structural features, such as the number of hydroxyl groups and conjugated bonds. These findings support the potential therapeutic applications of carboxylic acids in treating various diseases and in food preservation Godlewska-Żyłkiewicz, B., et al., 2020, Materials.

Anticancer Agents

Cinnamic acid derivatives have been studied for their potential as anticancer agents. Their chemical properties allow for various reactions that can lead to the synthesis of compounds with significant antitumor efficacy. This research emphasizes the importance of exploring carboxylic acid derivatives for novel cancer treatments De, P., Baltas, M., Bedos-Belval, F., 2011, Current Medicinal Chemistry.

Liquid-Liquid Extraction of Carboxylic Acids

The extraction of carboxylic acids from aqueous streams is critical for their recovery and reuse, especially in the context of bio-based plastics production. Advances in solvent technology, including the use of ionic liquids and nitrogen-based extractants, offer improved efficiency for carboxylic acid recovery. This area of research is vital for sustainable chemical production processes Sprakel, L., Schuur, B., 2019, Separation and Purification Technology.

Bioisosteres of Carboxylic Acids

The exploration of novel carboxylic acid bioisosteres aims to overcome the limitations associated with carboxylate moieties in drugs, such as toxicity, metabolic instability, or poor membrane permeability. By substituting the carboxylic acid group with bioisosteric functional groups, researchers can potentially develop drugs with improved pharmacological profiles Horgan, C., O’ Sullivan, T.P., 2021, Current Medicinal Chemistry.

properties

IUPAC Name |

(2S,3R)-2-cyclopropyloxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-8(10)6-3-4-11-7(6)5-1-2-5/h5-7H,1-4H2,(H,9,10)/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIFCLWZUIFAMR-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2C(CCO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@@H]1C(=O)O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate](/img/structure/B2475215.png)

![[(4-Methylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2475225.png)

![(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/no-structure.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2475233.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2475236.png)